molecular formula C10H5Cl2NOS2 B8789885 (5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

(5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B8789885
M. Wt: 290.2 g/mol
InChI Key: OTZKWVOYXVTTIH-UHFFFAOYSA-N
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Patent
US09206169B2

Procedure details

2,6-Dichlorobenzaldehyde (77.0 g), rhodanine (58.6 g), and acetic acid (539 ml) were suspended with stirring at room temperature. Anhydrous sodium acetate (116 g) was added to the suspension, and the resulting mixture was heated under reflux for 3 hours. The reaction mixture was cooled to 45° C., and ice water (700 ml) was added. After the mixture was stirred for 0.2 hours, the precipitated crystals were collected by filtration, washed with water, and then dried to obtain 2,6-dichlorobenzylidenerhodanine. Even in non-dried form, this product could be subjected to the subsequent step.
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
58.6 g
Type
reactant
Reaction Step Two
Quantity
116 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
700 mL
Type
reactant
Reaction Step Four
Quantity
539 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:3]=1[CH:4]=O.[S:11]1[CH2:17][C:15](=[O:16])[NH:14][C:12]1=[S:13].C([O-])(=O)C.[Na+]>C(O)(=O)C>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:3]=1[CH:4]=[C:17]1[S:11][C:12](=[S:13])[NH:14][C:15]1=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
77 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1)Cl
Step Two
Name
Quantity
58.6 g
Type
reactant
Smiles
S1C(=S)NC(=O)C1
Step Three
Name
Quantity
116 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
ice water
Quantity
700 mL
Type
reactant
Smiles
Step Five
Name
Quantity
539 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 45° C.
STIRRING
Type
STIRRING
Details
After the mixture was stirred for 0.2 hours
Duration
0.2 h
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C2C(NC(S2)=S)=O)C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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